(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
The compound "(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone" is a synthetic molecule featuring a hybrid scaffold combining an azetidine ring substituted with a 4-fluorophenylsulfonyl group and a 2-methylimidazo[1,2-a]pyridine moiety linked via a methanone bridge.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-12-17(22-9-3-2-4-16(22)20-12)18(23)21-10-15(11-21)26(24,25)14-7-5-13(19)6-8-14/h2-9,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTECOHVSBFAEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step usually involves the use of fluorinated reagents and coupling reactions.
Attachment of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the azetidine ring.
Formation of the Imidazo[1,2-a]pyridine Moiety: This involves cyclization reactions using suitable starting materials and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production efficiently .
Chemical Reactions Analysis
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological processes and pathways.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties.
Pharmaceutical Industry: The compound is investigated for its potential use in drug development and as a lead compound for new drug candidates
Mechanism of Action
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl vs. Sulfonyl Derivatives
A closely related compound, 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (), replaces the sulfonyl group with a sulfanyl (S–) moiety. Key differences include:
- Electronic Effects : The sulfonyl group (SO₂) is strongly electron-withdrawing, enhancing stability and hydrogen-bonding capacity compared to the sulfanyl group (S–), which is less polar and more lipophilic. This may influence pharmacokinetic properties like solubility and membrane permeability .
- Toxicity Profile : The sulfanyl derivative exhibits skin/eye irritation and respiratory toxicity (Category 2/2A hazards), while the sulfonyl analog’s toxicity remains uncharacterized but may differ due to altered reactivity .
| Property | Target Compound | Sulfanyl Analog |
|---|---|---|
| Functional Group | 4-Fluorophenylsulfonyl | 4-Fluorophenylsulfanyl |
| Electron Effect | Strongly electron-withdrawing | Moderately electron-donating |
| Lipophilicity (LogP) | Lower (predicted) | Higher (predicted) |
| Toxicity | Not reported | Skin/eye irritation, respiratory toxicity |
Imidazo[1,2-a]pyridine Substitutions
Compounds like N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines () feature a methylene linker instead of a methanone and lack the azetidine ring. Structural differences include:
- Substituent Effects : The 2-methyl group on the imidazo[1,2-a]pyridine in the target compound reduces steric hindrance compared to bulkier 2,7-dimethyl derivatives, possibly enhancing target interactions .
Methylsulfonylphenyl Derivatives
Compounds such as 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine () incorporate a methylsulfonylphenyl group instead of fluorophenylsulfonyl-azetidine. Notable contrasts include:
- Pharmacophore Diversity : The methylsulfonyl group in these derivatives may engage in different hydrogen-bonding interactions compared to the fluorophenylsulfonyl group, altering target selectivity .
- Synthetic Routes: The target compound’s azetidine ring requires specialized cyclization steps, whereas methylsulfonylphenyl analogs are synthesized via α-bromoacetophenone intermediates, reflecting divergent synthetic challenges .
Biological Activity
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Azetidine ring substituted with a sulfonyl group and an imidazo-pyridine moiety.
- Molecular Formula : C_{15}H_{14}FNO_3S
- Molecular Weight : 323.34 g/mol
Preliminary studies indicate that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially leading to inhibition of key metabolic pathways.
- Receptor Modulation : The imidazo-pyridine component suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 8.2 | |
| HeLa (Cervical Cancer) | 12.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in Cancer Research explored the efficacy of similar azetidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, suggesting that the compound could be a promising candidate for further development in cancer therapy. -
Antimicrobial Resistance :
Another research effort focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The findings revealed that the compound not only inhibited growth but also showed potential in disrupting biofilm formation, which is crucial in treating chronic infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in the fluorophenyl and imidazo-pyridine groups significantly affect potency and selectivity.
- Azetidine Ring Modifications : Alterations to the azetidine core can enhance solubility and bioavailability while maintaining or improving biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
